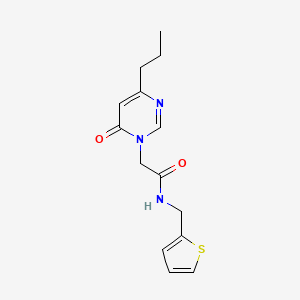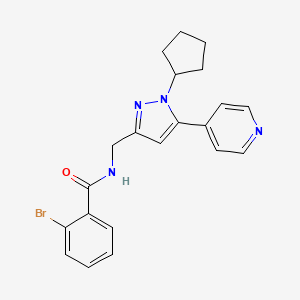![molecular formula C23H25ClN2O3S B2511297 Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215580-44-1](/img/structure/B2511297.png)
Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes polysubstituted pyridines with hydroxy and sulfanyl groups, which are structurally related to the pyridine and carboxylate functionalities in the compound of interest . The second paper discusses a variety of substituted naphthyl compounds with inhibitory activity against an enzyme involved in cholesterol synthesis . These papers provide a context for understanding the types of interactions and activities that similar compounds may exhibit.
Synthesis Analysis
Neither of the provided papers specifically details the synthesis of "this compound." However, the synthesis of related compounds, such as the substituted pyridines and naphthyl derivatives, typically involves multi-step organic reactions including functional group transformations and ring-closure strategies . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds, as described in the first paper, shows nearly planar structures with intramolecular and intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions are crucial for the stabilization of the crystal structure and could be relevant to the compound of interest, suggesting that it may also form specific supramolecular aggregates through similar non-covalent interactions.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of "this compound." However, based on the reactivity of similar compounds, one could infer that the compound may undergo reactions typical of carboxylates, such as esterification or amidation, and the pyridine moiety may participate in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the properties of structurally related compounds, it can be hypothesized that the compound may exhibit solid-state stability influenced by hydrogen bonding and other non-covalent interactions . The presence of the naphthyl group, as seen in the second paper, suggests potential lipophilicity, which could affect the compound's solubility and membrane permeability .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, including those with structural elements similar to the compound , plays a crucial role in the development of new therapeutic agents and materials with unique properties. For example, Zhu et al. (2003) describe an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, highlighting a method that could potentially be applied to or adapted for the synthesis of Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Zhu, Lan, & Kwon, 2003). This demonstrates the importance of innovative synthetic routes in accessing new compounds for research and development.
Brbot-Šaranović et al. (2001) explored the synthesis and structure of two isomeric enaminones, providing valuable information on the structural characteristics of complex organic compounds, which is essential for understanding their reactivity and potential applications (Brbot-Šaranović et al., 2001). Such studies lay the groundwork for the rational design of new molecules with desired properties.
Potential Applications
The development of new heterocycles is of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. Abdel-Motaal et al. (2020) reported the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, showing potent anticancer activity against certain human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). This indicates that derivatives of this compound could potentially be explored for their anticancer properties.
Furthermore, the application of heterocyclic compounds in materials science, such as ligands in coordination chemistry, could be another area of interest. Pardey and Longo (2010) reviewed the catalysis by rhodium complexes bearing pyridine ligands, showcasing the utility of heterocyclic compounds in catalysis and materials science (Pardey & Longo, 2010).
Propriétés
IUPAC Name |
ethyl 6-ethyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S.ClH/c1-3-25-13-12-18-19(14-25)29-22(20(18)23(27)28-4-2)24-21(26)17-11-7-9-15-8-5-6-10-16(15)17;/h5-11H,3-4,12-14H2,1-2H3,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHBQKSMRYSEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)
![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)

![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)


![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)



